molecular formula C14H22ClNO B13856398 (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride

(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride

Cat. No.: B13856398
M. Wt: 255.78 g/mol
InChI Key: SVNJLCNTYDGSDZ-UHFFFAOYSA-N
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Description

(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a salt analog of (4-Benzyl-1-methylpiperidin-4-yl)methanol and is used in various chemical syntheses, particularly in the preparation of sulfamides, sulfamates, and sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride typically involves the reaction of (4-Benzylpiperidin-4-yl)methanol with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-4-yl)methanol: A related compound used in similar chemical syntheses.

    (4-Benzyl-1-methylpiperidin-4-yl)methanol: The parent compound of the hydrochloride salt.

    Sulfamides, Sulfamates, and Sulfonamides: Compounds synthesized using (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride as a building block.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

(4-benzyl-1-methylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H

InChI Key

SVNJLCNTYDGSDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CC2=CC=CC=C2)CO.Cl

Origin of Product

United States

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